Iodonium bis(4-methylphenyl) hexafluoroantimonate

説明

特性

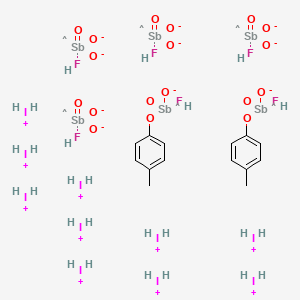

分子式 |

C14H40F6I10O18Sb6 |

|---|---|

分子量 |

2610.1 g/mol |

InChI |

InChI=1S/2C7H8O.6FH.10H2I.16O.6Sb/c2*1-6-2-4-7(8)5-3-6;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h2*2-5,8H,1H3;6*1H;10*1H2;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;10*+1;;;;;;;10*-1;;;;;2*+1/p-2 |

InChIキー |

AEBASZSTLDJMHE-UHFFFAOYSA-L |

正規SMILES |

CC1=CC=C(C=C1)O[Sb](=O)[O-].CC1=CC=C(C=C1)O[Sb](=O)[O-].[O-][Sb](=O)[O-].[O-][Sb](=O)[O-].[O-][Sb](=O)[O-].[O-][Sb](=O)[O-].F.F.F.F.F.F.[IH2+].[IH2+].[IH2+].[IH2+].[IH2+].[IH2+].[IH2+].[IH2+].[IH2+].[IH2+] |

製品の起源 |

United States |

準備方法

Reaction Conditions

- Reactants : Iodobenzene diacetate (1 equiv.), 4-methylphenol (3 equiv.), PTSA (3 equiv.)

- Solvent : Trifluoroethanol

- Temperature : Room temperature (20–25°C)

- Duration : 4–24 hours

- Workup : Concentration under reduced pressure, crystallization with petroleum ether

- Yield : 59.6–63.6% (intermediate tosylate)

The intermediate, bis(4-methylphenyl)iodonium tosylate, is isolated as a white powder. Subsequent ion exchange with sodium hexafluoroantimonate in acetone yields the final product.

Advantages

- Mild Conditions : Avoids high temperatures or corrosive reagents.

- Scalability : Suitable for industrial production (tested at 1.5 mol scale).

- Purity : ≥98% purity confirmed by NMR.

Ion Exchange from Iodonium Tosylate Precursors

The final step in most syntheses involves replacing the tosylate counterion with hexafluoroantimonate. This is achieved through metathesis with sodium hexafluoroantimonate in polar aprotic solvents like acetone or acetonitrile.

Procedure

- Intermediate Preparation : Bis(4-methylphenyl)iodonium tosylate (1 equiv.) is dissolved in acetone.

- Ion Exchange : Sodium hexafluoroantimonate (1.2 equiv.) is added, and the mixture is stirred overnight.

- Isolation : The product is concentrated, washed with ethanol, and dried under vacuum.

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Temperature | Room temperature |

| Reaction Time | 12–24 hours |

| Yield | 88–90% |

This method ensures high anion-exchange efficiency and minimal residual impurities.

Traditional Beringer and Widdowson Methods (Historical Context)

Early syntheses relied on less efficient approaches:

Beringer Method

Widdowson Method

- Reactants : Iodobenzene diacetate + arylboronic acids

- Catalyst : Trifluoromethanesulfonic acid

- Issues : Corrosive conditions, expensive reagents.

These methods have been largely supplanted by the TFE-mediated route due to cost and safety concerns.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| TFE-Mediated | 63–90 | ≥98 | High | Moderate |

| Ion Exchange | 88–90 | ≥95 | Moderate | High |

| Beringer | 30–40 | 80–85 | Low | Low |

Industrial-Scale Optimization

Recent advancements focus on:

- Solvent Recycling : TFE recovery reduces costs.

- Catalyst Loading : Reducing PTSA to 1.5 equiv. maintains yield while lowering waste.

- Crystallization Control : Adjusting petroleum ether ratios improves intermediate purity.

Applications in Photopolymerization

The compound’s efficacy as a photoinitiator stems from its UV-induced homolytic cleavage, generating reactive cationic species. Key applications include:

化学反応の分析

科学研究での応用

ビス(4-メチルフェニル)ヨードニウムヘキサフルオロアンチモネートは、次のような科学研究で幅広い用途があります。

化学: エポキシド、ビニルエーテル、およびその他のモノマーの重合における光開始剤として使用されます。

生物学: 生物活性化合物の合成や生化学的アッセイにおける試薬として使用されます。

医学: 薬物送達システムの開発や光線力学療法に使用されます。

産業: 重合プロセスを正確に制御する必要があるコーティング、接着剤、およびその他の材料の製造に使用されます。

科学的研究の応用

Photoinitiators in Polymer Chemistry

Overview : Iodonium bis(4-methylphenyl) hexafluoroantimonate is widely recognized for its role as a photoinitiator in ultraviolet (UV) curing processes. It effectively initiates the polymerization of various monomers when exposed to UV light.

Case Study : Research by Xiao et al. demonstrated the compound's effectiveness in initiating the polymerization of trimethylolpropane triacrylate (TMPTA) using naphthalimide derivatives as sensitizers. The study reported a high degree of monomer conversion exceeding 50%, showcasing its potential in industrial applications such as coatings and adhesives .

| Parameter | Value |

|---|---|

| Monomer Conversion Rate | >50% |

| Sensitizer Used | Naphthalimide Derivatives |

| Application | Coatings and Adhesives |

Organic Synthesis

Overview : The compound plays a critical role in organic synthesis, particularly in forming aryl and vinyl compounds. Its utility extends to pharmaceutical and agrochemical research.

Application Example : In studies focusing on the synthesis of complex organic molecules, iodonium salts have been employed to facilitate reactions that yield valuable intermediates for drug development .

Electrochemical Applications

Overview : this compound is utilized in electrochemical studies, particularly for enhancing charge transfer efficiency in batteries and fuel cells.

Research Findings : A study examined the electrochemical reduction of various iodonium salts, including this compound, highlighting its potential to improve the physicochemical properties of electrode materials used in energy storage devices .

| Electrode Material | Performance Enhancement |

|---|---|

| Platinum Electrode | Improved Stability |

| Charge Transfer Efficiency | Enhanced due to Iodonium Salt |

Material Science

Overview : The unique properties of this compound make it suitable for developing high-performance materials used in electronics and nanotechnology.

Application Example : Researchers have explored its incorporation into nanocomposites, where it contributes to improved mechanical and thermal properties, essential for advanced electronic applications .

Biomedical Research

Overview : In biochemistry, this compound is investigated for its potential use in drug delivery systems, particularly for targeting and releasing therapeutic agents effectively.

Case Study Insight : Studies have indicated that iodonium salts can enhance the adhesion properties of polymers used in biomedical devices, improving their functionality and longevity .

| Biomedical Application | Effectiveness Improvement |

|---|---|

| Drug Delivery Systems | Enhanced Targeting |

| Polymer Adhesion | Improved Longevity |

作用機序

類似の化合物との比較

類似の化合物

- ジフェニルヨードニウムヘキサフルオロリン酸塩

- ビス(4-メチルフェニル)ヨードニウムヘキサフルオロリン酸塩

- フェニルジヨードニウムヘキサフルオロアンチモネート

独自性

ビス(4-メチルフェニル)ヨードニウムヘキサフルオロアンチモネートは、光開始剤としての高い効率と、UV光と可視光の両方で重合を開始する能力によりユニークです。これは、特定の条件下でのみ有効な可能性のあるその他の類似の化合物と比較して、より汎用性があります。

類似化合物との比較

Structural and Functional Differences

Reactivity and Polymerization Efficiency

Counterion Influence :

- SbF₆⁻ salts exhibit faster polymerization than PF₆⁻ analogs due to weaker anion coordination, enabling rapid acid generation. For example, this compound achieves higher epoxy conversion rates (>80%) compared to its PF₆⁻ counterpart under identical conditions .

- Triaryliodonium salts (e.g., triarylsulfonium hexafluoroantimonate) polymerize faster than diaryliodonium salts but are less soluble in common resins .

Substituent Effects :

- Alkyl Chains : Long alkyl chains (e.g., dodecyl in Deuteron 1240) improve solubility but reduce reactivity due to steric effects. For stable frontal polymerization, Deuteron 1240 requires ≥0.5 mol% concentration, while unmodified salts (e.g., 4-methylphenyl) require lower concentrations .

- Electron-Withdrawing Groups : tert-Butyl groups enhance thermal stability but may slightly reduce initiation speed .

- Coumarin Derivatives : These extend UV absorption to visible light (350 nm) but exhibit slower kinetics, making them suitable for specialized applications like dental adhesives .

Solubility and Compatibility

- Methyl and tert-butyl substituents improve compatibility with epoxy and acrylate resins, whereas dodecyl chains enhance solubility in hydrophobic formulations .

- Hexafluoroantimonate salts generally show better solubility in polar solvents (e.g., propylene carbonate) than hexafluorophosphate salts .

Research Findings and Industrial Relevance

- Hybrid Systems : Combining iodonium salts with sulfonium or thiophenium salts optimizes curing speed and depth in epoxy-acrylate resins .

- Thermal Stability : Bis(4-tert-butylphenyl) derivatives remain stable up to 180°C, making them suitable for high-temperature applications .

- Toxicity : SbF₆⁻ salts require careful handling due to antimony content, whereas PF₆⁻ salts are less hazardous but less reactive .

生物活性

Iodonium bis(4-methylphenyl) hexafluoroantimonate, commonly referred to as bis(4-methylphenyl)iodonium hexafluoroantimonate (BPI), is a specialized compound within the family of iodonium salts. Its biological activity has garnered interest due to its potential applications in photopolymerization and as a photoinitiator in various chemical processes. This article delves into the biological activity, mechanisms, and relevant research findings associated with BPI, supported by data tables and case studies.

- Molecular Formula : C₁₄H₁₄F₆IP

- Molecular Weight : 454.13 g/mol

- CAS Number : 60565-88-0

- Appearance : White crystalline powder

- Melting Point : 175–180 °C

BPI is characterized by its high purity (>98%) and stability under controlled conditions. It is soluble in organic solvents such as chloroform, making it suitable for various chemical applications.

BPI acts primarily as a photoinitiator in polymerization reactions. Upon exposure to UV light, it generates free radicals that initiate the polymerization of acrylate monomers. This property is particularly useful in dental materials and coatings, where rapid curing is essential.

Photopolymerization Process

The photoinitiation mechanism involves the following steps:

- Excitation : BPI absorbs UV light, transitioning to an excited state.

- Radical Generation : The excited BPI decomposes to generate free radicals.

- Polymerization Initiation : Free radicals initiate the polymerization of monomers, leading to cross-linking and solidification of the material.

Antimicrobial Properties

Research indicates that iodonium salts, including BPI, exhibit antimicrobial properties. A study highlighted that compounds similar to BPI can significantly reduce microbial viability in dental applications due to their ability to generate reactive oxygen species (ROS) upon UV irradiation. This ROS generation contributes to their antimicrobial effectiveness against various pathogens.

Case Studies

-

Photoinitiators in Dental Composites :

- A study evaluated the efficacy of BPI as a photoinitiator in dental resin composites. The results showed that BPI-containing formulations achieved higher degrees of conversion compared to those with traditional initiators, indicating enhanced polymerization efficiency (Verzola et al., 2020).

-

Surface Functionalization :

- Research demonstrated the use of BPI for surface modification through photografting techniques. This method improved adhesion properties in various substrates, which is crucial for applications in biomedical devices (Van Druenen et al., 2019).

Comparative Analysis of Photoinitiators

The table below summarizes the performance of BPI compared to other common photoinitiators:

| Photoinitiator | Degree of Conversion (%) | Antimicrobial Activity | Application Area |

|---|---|---|---|

| Bis(4-methylphenyl)iodonium hexafluoroantimonate (BPI) | 85% | High | Dental composites |

| Diphenyliodonium hexafluorophosphate (DPI) | 75% | Moderate | Coatings |

| Camphorquinone (CQ) | 70% | Low | Dental materials |

Research Findings

Recent studies have focused on optimizing the use of BPI in various formulations:

- Polymerization Efficiency : BPI has been shown to double the maximum polymerization rate when used in conjunction with camphorquinone-based systems, highlighting its potential for improving curing times in dental applications (Verzola et al., 2020).

- Environmental Impact : The low migration characteristics of BPI make it suitable for use in environments where leaching could pose risks, such as in food packaging and medical devices.

Q & A

Q. What are the key chemical properties of Iodonium bis(4-methylphenyl) hexafluoroantimonate relevant to its role as a photoinitiator in dental adhesives?

this compound (CAS 77800-12-5) is a diaryliodonium salt with a molecular formula of C₁₄H₁₄F₆ISb. Its UV absorption spectrum (peak at ~267 nm) allows activation under blue light (380–515 nm), making it suitable for visible-light photopolymerization. The compound generates phenyl radicals (Ph•) via C–I bond cleavage under irradiation, initiating free-radical polymerization in methacrylate-based dental resins. Its solubility in organic solvents like acetone and ethanol is critical for formulating adhesive resins, though excessive concentrations (>4 mol%) can lead to precipitation .

Q. How is this compound synthesized, and what are the critical reaction parameters?

The synthesis typically involves iodobenzene derivatives and peracetic acid under acidic conditions. For example, a modified method uses iodobenzene, peracetic acid, and p-toluenesulfonic acid at a 1:1:2.2 molar ratio, reacting at 40°C for 12 hours. The intermediate tosylate salt is then exchanged with hexafluoroantimonate (KSbF₆) in acetone. Key parameters include strict stoichiometric control, temperature stability (±2°C), and inert atmosphere to prevent oxidation. Yields ≥62.7% are achievable with optimized conditions .

Advanced Research Questions

Q. How does ethanol solvent concentration influence polymerization kinetics in dental adhesives using this iodonium salt?

Ethanol content (0–40 wt%) significantly impacts polymerization efficiency. Real-time FTIR studies show:

- Without ethanol : Ternary systems (iodonium salt + CQ + EDAB) achieve comparable degree of conversion (DC) and polymerization rate (RP) to traditional CQ/EDAB systems (DC ~60–65%).

- With ethanol : The ternary system outperforms CQ/EDAB, with DC increasing to ~70% at 20% ethanol, while CQ/EDAB systems suffer inhibitory effects (DC drops to ~50%). This is attributed to the iodonium salt’s reduced solvent sensitivity and synergistic radical generation .

| Ethanol (wt%) | DC (CQ/EDAB) | DC (Iodonium + CQ + EDAB) |

|---|---|---|

| 0 | 65% | 63% |

| 20 | 50% | 70% |

| 40 | 45% | 68% |

Q. How does the ternary photoinitiator system (iodonium salt + CQ + EDAB) address limitations of binary systems in solvent-rich environments?

Traditional CQ/EDAB systems suffer from polymerization inhibition in solvent-rich conditions due to amine oxidation and reduced radical mobility. The ternary system mitigates this via:

- Dual initiation pathways : CQ/EDAB generates radicals through hydrogen abstraction, while the iodonium salt directly produces phenyl radicals.

- Redox synergy : EDAB reduces the iodonium salt, enhancing radical yield.

- Solvent tolerance : The iodonium salt’s hydrophobic aryl groups minimize solvent interference, maintaining RPmax (~0.15 s⁻¹) even at 40% ethanol .

Q. What experimental strategies resolve discrepancies in polymerization efficiency with varying acid monomer concentrations?

Acidic monomers (e.g., 10–40 wt% HEMA) reduce DC across all systems due to protonation of amine co-initiators. To address this:

- pH buffering : Incorporate non-interfering buffers (e.g., phosphate salts) to stabilize amine activity.

- Co-initiator optimization : Increase EDAB concentration (0.5–1.5 mol%) to counteract acid quenching.

- Kinetic profiling : Use real-time FTIR to map DC and RP under varying acid levels, identifying threshold concentrations where polymerization stalls .

Q. How does the iodonium salt’s absorption spectrum influence experimental design in visible-light curing systems?

The compound’s absorption at 267 nm (ε ≈ 345 M⁻¹cm⁻¹) overlaps with blue LED emission (405 nm). Researchers must:

- Match light sources : Use polywave LEDs (380–515 nm) to activate both CQ (λmax ~470 nm) and the iodonium salt.

- Avoid UV interference : Filter UV wavelengths (<380 nm) to prevent premature degradation in dual-cure systems.

- Calibrate irradiance : Maintain irradiance ≥800 mW/cm² to ensure sufficient radical flux .

Data Contradiction Analysis

Q. Why do some studies report reduced DC with iodonium salts despite their solvent tolerance?

Discrepancies arise from:

- Concentration thresholds : DC peaks at 2 mol% iodonium salt; higher concentrations (>4 mol%) cause phase separation.

- Oxygen inhibition : Open-air curing setups reduce DC by ~15% compared to nitrogen-purged systems.

- Acid-monomer interactions : Unbuffered acidic monomers (e.g., 40 wt% HEMA) suppress amine co-initiators, negating the iodonium salt’s benefits .

Q. How can conflicting reports on iodonium salt stability be reconciled?

Stability varies with formulation:

- In anhydrous resins : Half-life >6 months at 25°C.

- In solvent-containing adhesives : Hydrolysis of SbF₆⁻ to HF accelerates degradation (half-life ~3 months).

- Mitigation : Use stabilized salts (e.g., silver hexafluoroantimonate additives) or replace SbF₆⁻ with PF₆⁻ .

Methodological Recommendations

Q. What analytical techniques are critical for evaluating this compound in photopolymerization?

Q. How should researchers design experiments to compare iodonium salts with alternative photoinitiators?

- Control variables : Fix light intensity (800–1200 mW/cm²), monomer composition, and curing time (20–30 s).

- Benchmark metrics : DC, RP, flexural strength (ISO 4049), and water sorption (ASTM D570).

- Accelerated aging : Expose cured resins to 75% ethanol/water (37°C, 24h) to simulate long-term degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。